molecular formula C14H12N2O3 B089238 N-(4-nitrophenyl)-2-phenylacetamide CAS No. 13140-77-7

N-(4-nitrophenyl)-2-phenylacetamide

Cat. No.: B089238
CAS No.: 13140-77-7
M. Wt: 256.26 g/mol
InChI Key: JYDFOXZALFOSJF-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-phenylacetamide is an organic compound characterized by the presence of a nitrophenyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-phenylacetamide typically involves the condensation of 4-nitroaniline with phenylacetic acid. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) . The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, better control over reaction conditions, and higher yields. The use of micro-packed bed reactors with stabilized catalysts, such as Pd nanoparticles on silica, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: N-(4-aminophenyl)-2-phenylacetamide.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)-2-phenylacetamide exerts its effects depends on its chemical structure. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The compound can inhibit enzymes or interfere with cellular processes by binding to specific molecular targets, such as proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-2-phenylacetamide is unique due to the presence of both a nitrophenyl group and a phenylacetamide moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

N-(4-nitrophenyl)-2-phenylacetamide is an organic compound that has garnered attention for its notable biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to a phenylacetamide structure. Its molecular formula is C15_{15}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 244.26 g/mol. The presence of the para nitro group (-NO₂) at the 4-position relative to the acetamide functional group is crucial for its biological interactions, enhancing its reactivity and affinity for biological targets .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, thus mitigating inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX and LOX
AnalgesicModulation of pain signaling pathways
AntiproliferativeInduces apoptosis in cancer cells
AntimycobacterialEffective against Mycobacterium tuberculosis

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Notably, its combination with other chemotherapeutic agents has demonstrated synergistic effects, enhancing overall efficacy against pancreatic cancer cells .

Antimycobacterial Activity

Recent investigations have highlighted the potential of this compound as an antimycobacterial agent. It has shown effectiveness against Mycobacterium tuberculosis strains, including those resistant to standard treatments. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 4-nitroaniline with phenylacetyl chloride or phenylacetic acid derivatives under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Reaction with acyl chloride4-Nitroaniline + phenylacetyl chloride85
Direct acylationUsing phenylacetic acid in acidic medium75

Structure-Activity Relationship (SAR)

The unique electronic properties imparted by the para nitro group enhance both reactivity and biological interactions compared to structurally similar compounds. SAR studies indicate that modifications to the nitro group or substituents on the phenyl ring can lead to variations in biological activity, highlighting the importance of specific structural features for therapeutic efficacy .

Table 3: SAR Insights

Compound VariantModificationBiological Activity
N-(3-nitrophenyl)-2-phenylacetamideNitro group at meta positionAltered reactivity
N-(4-acetylphenyl)-2-phenylacetamideAcetyl instead of nitroGenerally less reactive
N-(4-chlorophenyl)-2-phenylacetamideChlorine substituentDifferent electronic properties

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound effectively reduced cell viability in pancreatic cancer lines when combined with gemcitabine, suggesting a potential role in combination therapy .
  • Antimycobacterial Evaluation : In vitro assays showed that this compound exhibited significant activity against both drug-sensitive and resistant strains of M. tuberculosis, indicating its potential as a new therapeutic agent in tuberculosis treatment .

Properties

IUPAC Name

N-(4-nitrophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFOXZALFOSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157025
Record name N-Phenylacetyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13140-77-7
Record name N-Phenylacetyl-4-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylacetyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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